molecular formula C17H12F2 B11861825 1-(3-(Difluoromethyl)phenyl)naphthalene

1-(3-(Difluoromethyl)phenyl)naphthalene

Cat. No.: B11861825
M. Wt: 254.27 g/mol
InChI Key: WBLPNYGSCDULRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Difluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2. It belongs to the class of aromatic hydrocarbons, specifically naphthalene derivatives. This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a naphthalene moiety. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-(3-(Difluoromethyl)phenyl)naphthalene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex aromatic compounds.

In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

1-(3-(Difluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as halogens, nitrating agents, or sulfonating agents can introduce various functional groups onto the aromatic ring.

    Cross-Coupling: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for forming carbon–carbon bonds in this compound. Other cross-coupling reactions, such as the Heck reaction or the Stille coupling, can also be employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(Difluoromethyl)phenyl)naphthalene has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound can be used as a fluorescent probe due to its aromatic nature.

    Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)phenyl)naphthalene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects .

In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the difluoromethyl group. This group can stabilize reaction intermediates and facilitate various transformations, such as electrophilic aromatic substitution or cross-coupling reactions.

Comparison with Similar Compounds

1-(3-(Difluoromethyl)phenyl)naphthalene can be compared with other naphthalene derivatives and difluoromethyl-substituted compounds. Similar compounds include:

    1-Phenyl-2-naphthol: This compound has a hydroxyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.

    3-(Difluoromethyl)benzene: This compound lacks the naphthalene moiety, resulting in a simpler structure and different applications.

    Naphthalene: The parent compound of this compound, naphthalene itself is a simple aromatic hydrocarbon with distinct properties and uses.

The uniqueness of this compound lies in the combination of the difluoromethyl group and the naphthalene moiety, which imparts specific chemical and physical characteristics that are not present in other similar compounds .

Properties

Molecular Formula

C17H12F2

Molecular Weight

254.27 g/mol

IUPAC Name

1-[3-(difluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H12F2/c18-17(19)14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H

InChI Key

WBLPNYGSCDULRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.